
Tri-Sil BT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-Sil BT, also known as Tri-Sil TBT, is a catalyzed silylation reagent formulation used for the derivatization of hydroxyl groups. It is composed of trimethylsilyl iodide, N,O-bis(trimethylsilyl)acetamide, and trimethylchlorosilane in a 3:3:2 ratio. This reagent is typically employed in gas chromatography to form trimethylsilyl ethers from hydroxyl-containing compounds .
Métodos De Preparación
The preparation of Tri-Sil BT involves mixing trimethylsilyl iodide, N,O-bis(trimethylsilyl)acetamide, and trimethylchlorosilane in a 3:3:2 ratio. The mixture is then heated at 60-80°C for 6-24 hours to ensure complete reaction. This formulation is designed to react with hydroxyl groups in a short period of time, forming trimethylsilyl ethers .
Análisis De Reacciones Químicas
Tri-Sil BT primarily undergoes silylation reactions, where it reacts with hydroxyl groups to form trimethylsilyl ethers. The reaction typically occurs at 60-80°C and is catalyzed by the components of the reagent. The major products formed from these reactions are trimethylsilyl ethers, which are more volatile and suitable for gas chromatography analysis .
Aplicaciones Científicas De Investigación
Tri-Sil BT is widely used in scientific research for the derivatization of hydroxyl-containing compounds. Its applications include:
Chemistry: Used in gas chromatography to improve the volatility and stability of hydroxyl-containing compounds.
Biology: Employed in the analysis of biological samples to derivatize hydroxyl groups in biomolecules.
Medicine: Utilized in the analysis of pharmaceutical compounds to enhance their detection and quantification.
Industry: Applied in various industrial processes where the derivatization of hydroxyl groups is required.
Mecanismo De Acción
The mechanism of action of Tri-Sil BT involves the silylation of hydroxyl groups. The trimethylsilyl iodide, N,O-bis(trimethylsilyl)acetamide, and trimethylchlorosilane components react with hydroxyl groups to form trimethylsilyl ethers. This reaction increases the volatility and stability of the hydroxyl-containing compounds, making them more suitable for gas chromatography analysis .
Comparación Con Compuestos Similares
Tri-Sil BT can be compared with other silylation reagents such as:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A strong silylation reagent used for derivatizing carbohydrates and steroids.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Another silylation reagent used for derivatizing hydroxyl groups.
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Commonly used for silylation of amino acids and other polar compounds.
This compound is unique due to its specific formulation and the ability to react with hydroxyl groups at relatively mild conditions, making it suitable for a wide range of applications .
Propiedades
Número CAS |
101660-04-2 |
|---|---|
Fórmula molecular |
C11H30ClNOSi3 |
Peso molecular |
312.07 g/mol |
Nombre IUPAC |
chloro(trimethyl)silane;trimethylsilyl N-trimethylsilylethanimidate |
InChI |
InChI=1S/C8H21NOSi2.C3H9ClSi/c1-8(9-11(2,3)4)10-12(5,6)7;1-5(2,3)4/h1-7H3;1-3H3 |
Clave InChI |
OZXZOQMYFITMFO-UHFFFAOYSA-N |
SMILES canónico |
CC(=N[Si](C)(C)C)O[Si](C)(C)C.C[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


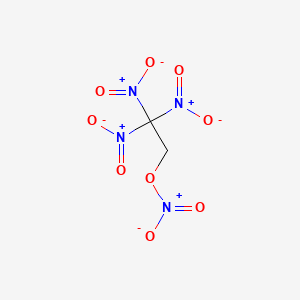
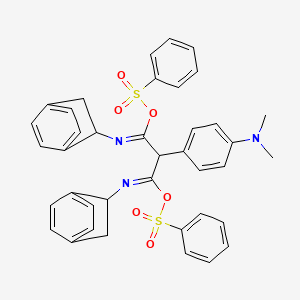
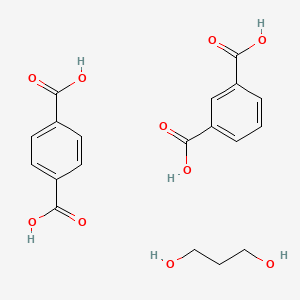
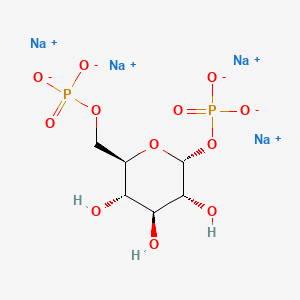
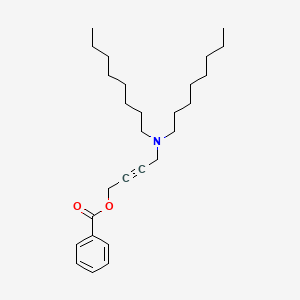
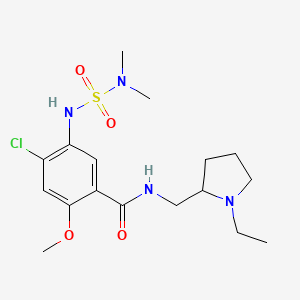

![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
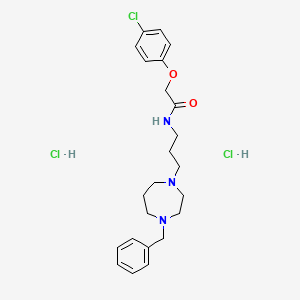

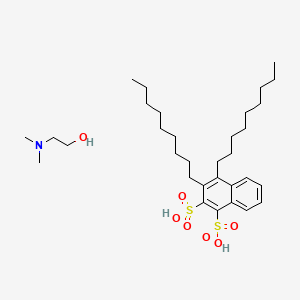
![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)


